molecular formula C38H52N6O7 B601527 (3R,8S,9S,12R)-Atazanavir CAS No. 1292296-11-7

(3R,8S,9S,12R)-Atazanavir

Numéro de catalogue: B601527
Numéro CAS: 1292296-11-7
Poids moléculaire: 704.9 g/mol
Clé InChI: AXRYRYVKAWYZBR-SEVDZJIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3R,8S,9S,12R)-Atazanavir is a stereoisomer of Atazanavir, a protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. This compound is known for its ability to inhibit the protease enzyme, which is crucial for the replication of the virus. By blocking this enzyme, this compound helps to reduce the viral load in patients, thereby improving their immune function and overall health.

Applications De Recherche Scientifique

(3R,8S,9S,12R)-Atazanavir has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its effects on viral replication and its potential use in combination therapies.

    Medicine: Investigated for its efficacy in treating HIV and its potential side effects.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Safety and Hazards

The safety data sheet (SDS) of “(3R,8S,9S,12R)-Atazanavir” includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3R,8S,9S,12R)-Atazanavir involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of a chiral intermediate, followed by a series of protection and deprotection steps to ensure the correct stereochemistry. The final step involves the coupling of the intermediate with a suitable amine to form this compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. Reaction conditions are carefully controlled to maintain the desired stereochemistry and to minimize the formation of impurities.

Analyse Des Réactions Chimiques

Types of Reactions: (3R,8S,9S,12R)-Atazanavir undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups in the molecule, potentially altering its activity.

    Substitution: Substitution reactions can introduce new functional groups, which may enhance or reduce the compound’s efficacy.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mécanisme D'action

The mechanism of action of (3R,8S,9S,12R)-Atazanavir involves the inhibition of the HIV protease enzyme. This enzyme is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. By binding to the active site of the protease, this compound prevents the cleavage process, thereby inhibiting the production of mature viral particles. This leads to a reduction in viral load and an improvement in immune function.

Comparaison Avec Des Composés Similaires

    Ritonavir: Another protease inhibitor used in the treatment of HIV.

    Saquinavir: A protease inhibitor with a similar mechanism of action.

    Lopinavir: Often used in combination with Ritonavir for enhanced efficacy.

Comparison: (3R,8S,9S,12R)-Atazanavir is unique in its stereochemistry, which can influence its binding affinity and specificity for the protease enzyme. Compared to Ritonavir and Saquinavir, this compound may offer different pharmacokinetic properties, such as improved bioavailability and a longer half-life. This can result in a more convenient dosing regimen and potentially fewer side effects.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of (3R,8S,9S,12R)-Atazanavir involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": ["(R)-3-Hydroxy-4-phenylbutan-2-one", "3,3-Dimethylbutanoic acid", "Benzylamine", "2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl bromide", "Sodium hydride", "Methanol", "Tetrahydrofuran", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water"], "Reaction": [ "Step 1: Protection of the hydroxyl group of (R)-3-Hydroxy-4-phenylbutan-2-one with tetra-O-acetyl-D-glucopyranosyl bromide in the presence of sodium hydride and methanol to yield a protected intermediate.", "Step 2: Condensation of the protected intermediate with benzylamine in tetrahydrofuran to form a protected intermediate amine.", "Step 3: Deprotection of the protected intermediate amine with hydrochloric acid to yield an unprotected intermediate amine.", "Step 4: Coupling of the unprotected intermediate amine with 3,3-Dimethylbutanoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in chloroform to form the desired product, (3R,8S,9S,12R)-Atazanavir.", "Step 5: Purification of the product by recrystallization from a mixture of chloroform and methanol, followed by drying to yield the final product." ] }

Numéro CAS

1292296-11-7

Formule moléculaire

C38H52N6O7

Poids moléculaire

704.9 g/mol

Nom IUPAC

methyl N-[(2S)-1-[2-[(2R,3R)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31-,32-/m1/s1

Clé InChI

AXRYRYVKAWYZBR-SEVDZJIVSA-N

SMILES isomérique

CC(C)(C)[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)[C@@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC

SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

SMILES canonique

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Apparence

Solid powder

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

(3R,8S,9S,12R)-Atazanavir

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,8S,9S,12R)-Atazanavir
Reactant of Route 2
Reactant of Route 2
(3R,8S,9S,12R)-Atazanavir
Reactant of Route 3
Reactant of Route 3
(3R,8S,9S,12R)-Atazanavir
Reactant of Route 4
(3R,8S,9S,12R)-Atazanavir
Reactant of Route 5
Reactant of Route 5
(3R,8S,9S,12R)-Atazanavir
Reactant of Route 6
Reactant of Route 6
(3R,8S,9S,12R)-Atazanavir

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.